Diphenyl (1-amino-2-methylpropyl)phosphonate
CAS No.: 73270-42-5
Cat. No.: VC19345186
Molecular Formula: C16H20NO3P
Molecular Weight: 305.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73270-42-5 |
|---|---|
| Molecular Formula | C16H20NO3P |
| Molecular Weight | 305.31 g/mol |
| IUPAC Name | 1-diphenoxyphosphoryl-2-methylpropan-1-amine |
| Standard InChI | InChI=1S/C16H20NO3P/c1-13(2)16(17)21(18,19-14-9-5-3-6-10-14)20-15-11-7-4-8-12-15/h3-13,16H,17H2,1-2H3 |
| Standard InChI Key | OFQJMBVXCZFBPC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(N)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Diphenyl (1-amino-2-methylpropyl)phosphonate, also known as 1-diphenoxyphosphoryl-2-methylpropan-1-amine, belongs to the phosphonate class of organophosphorus compounds. Its IUPAC name reflects the presence of a phosphonate ester group (-PO(OPh)₂) attached to a 2-methylpropylamine backbone. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₀NO₃P | |
| Molecular Weight | 305.31 g/mol | |
| CAS Registry Number | 73270-42-5 | |
| Synonyms | 1-Diphenoxyphosphoryl-2-methylpropan-1-amine |
The amino group at the β-position introduces basicity, enabling interactions with acidic residues in enzyme active sites . The diphenoxy groups enhance lipid solubility, potentially influencing membrane permeability.
Structural Analogues and Comparisons
Phosphonate esters with structural similarities include Diphenyl (2-methylpropyl)phosphonate (CAS 190962-81-3), which lacks the amino group . This difference significantly alters reactivity: the amino group in Diphenyl (1-amino-2-methylpropyl)phosphonate facilitates hydrogen bonding and covalent interactions with biological targets .
Synthesis and Modification Strategies
General Phosphonate Synthesis Pathways
While the exact synthesis route for Diphenyl (1-amino-2-methylpropyl)phosphonate remains undocumented, analogous phosphonates are typically synthesized via:
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Amidoalkylation Reactions: Combining aldehydes, amines, and phosphites in acetic acid or dichloromethane with catalysts like copper triflate .
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Swern Oxidation: Used to convert alcohols to aldehydes, as seen in the synthesis of related phosphinate esters .
For example, the synthesis of furin-targeting phosphonate probes involves:
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Swern oxidation of 4-amino-1-butanol to yield an aldehyde intermediate .
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Reaction with dichlorophenylphosphine and benzyl carbamate to form a phosphinate scaffold .
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Guanidinylation using 1,3-di-Boc-2-methylisothiourea to introduce arginine-like side chains .
Key Synthetic Challenges
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Protecting Group Management: Removal of phthaloyl (Phth) or carboxybenzyl (Cbz) groups without hydrolyzing phosphonate esters requires careful optimization (e.g., using HBr–AcOH instead of hydrogenation) .
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Steric Hindrance: The branched 2-methylpropyl group may slow reaction kinetics, necessitating elevated temperatures or prolonged reaction times .
Biochemical and Pharmacological Relevance
Enzyme Inhibition Mechanisms
Diphenyl (1-amino-2-methylpropyl)phosphonate acts as a covalent inhibitor of serine proteases by mimicking tetrahedral transition states. Key interactions include:
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Phosphonate-Zinc Chelation: The phosphonate group coordinates active-site zinc ions in metalloproteases, stabilizing inhibitor-enzyme complexes .
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Active-Site Serine Targeting: The electrophilic phosphorus atom undergoes nucleophilic attack by the catalytic serine residue, forming a stable adduct .
Studies on furin (a proprotein convertase) demonstrate that phosphonate probes with arginine side chains achieve sub-micromolar IC₅₀ values, highlighting the importance of the amino group for potency .
Structure-Activity Relationships (SAR)
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Amino Group Positioning: The 1-amino-2-methylpropyl configuration optimizes binding to the S1 pocket of furin, which prefers basic residues .
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Diphenoxy vs. Diethyl Esters: Diphenoxy esters enhance reactivity compared to diethyl analogues, likely due to increased electrophilicity of the phosphorus atom .
Applications in Chemical Biology and Drug Discovery
Activity-Based Probes (ABPs)
Diphenyl (1-amino-2-methylpropyl)phosphonate derivatives serve as ABPs for profiling protease activity in complex biological systems . For example:
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Furin ABPs: Conjugating the phosphonate warhead to hexynoyl-Arg-Val-Arg peptides enables fluorescent labeling of furin in cellular assays .
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Selectivity Profiling: Modifying the P1 side chain (e.g., arginine vs. lysine) tunes selectivity across proprotein convertase subtypes .
Future Research Directions
Optimization of Pharmacokinetic Properties
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Prodrug Development: Masking the phosphonate group as ester prodrugs could improve oral bioavailability .
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Nanoparticle Delivery: Encapsulation in lipid nanoparticles may enhance tissue targeting and reduce off-site reactivity .
Expanding Target Profiles
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Non-Protease Targets: Screening against kinases or phosphatases could reveal novel applications.
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Materials Science: Phosphonate-metal chelates may serve as catalysts or coatings for biomedical devices.
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